molecular formula C22H18 B3025561 2,2'-Dimethyl-1,1'-binaphthalene CAS No. 60536-98-3

2,2'-Dimethyl-1,1'-binaphthalene

Cat. No.: B3025561
CAS No.: 60536-98-3
M. Wt: 282.4 g/mol
InChI Key: KDHFKMDVFWYSPT-UHFFFAOYSA-N
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Description

2,2’-Dimethyl-1,1’-binaphthalene is an organic compound with the molecular formula C22H18. It is a derivative of binaphthalene, characterized by the presence of two methyl groups at the 2,2’ positions on the naphthalene rings. This compound is known for its unique structural properties and is used in various scientific research applications.

Mechanism of Action

Target of Action

Binaphthalene derivatives are known to be used in enantioselective catalysis , suggesting that they may interact with various enzymes and other biological targets.

Mode of Action

It’s known that binaphthalene derivatives can participate in ring expansion reactions in aromatic systems .

Action Environment

The action, efficacy, and stability of 2,2’-Dimethyl-1,1’-binaphthalene can be influenced by various environmental factors . These could include the pH and temperature of the environment, the presence of other compounds, and specific conditions within the biological system where the compound is active.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Dimethyl-1,1’-binaphthalene typically involves the coupling of two naphthalene units. One common method is the oxidative coupling of 2-methylnaphthalene using a suitable oxidizing agent such as ferric chloride (FeCl3) or copper(II) chloride (CuCl2) under controlled conditions .

Industrial Production Methods: Industrial production methods for 2,2’-Dimethyl-1,1’-binaphthalene are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for larger-scale production.

Chemical Reactions Analysis

Types of Reactions: 2,2’-Dimethyl-1,1’-binaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are employed for halogenation and nitration reactions, respectively.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while substitution reactions can introduce halogens or nitro groups onto the naphthalene rings .

Scientific Research Applications

2,2’-Dimethyl-1,1’-binaphthalene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Uniqueness: 2,2’-Dimethyl-1,1’-binaphthalene is unique due to the presence of the methyl groups, which influence its steric and electronic properties. These modifications can enhance its stability and reactivity in certain chemical reactions, making it a valuable compound in various research fields.

Properties

IUPAC Name

2-methyl-1-(2-methylnaphthalen-1-yl)naphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18/c1-15-11-13-17-7-3-5-9-19(17)21(15)22-16(2)12-14-18-8-4-6-10-20(18)22/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDHFKMDVFWYSPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30186503
Record name 1,1'-Binaphthalene, 2,2'-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30186503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32834-84-7, 60536-98-3
Record name 1,1'-Binaphthalene, 2,2'-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032834847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Binaphthalene, 2,2'-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30186503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-Dimethyl-1,1'-binaphthyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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